![molecular formula C8H12N2 B1442523 N1,3-Dimethylbenzene-1,2-diamine CAS No. 73902-64-4](/img/structure/B1442523.png)
N1,3-Dimethylbenzene-1,2-diamine
Overview
Description
“N1,3-Dimethylbenzene-1,2-diamine”, also known as m-toluylenediamine or MDA, is a chemical compound with the molecular formula C8H12N2 . It is an aromatic amine and is commonly used in the production of polyurethanes, epoxy resins, and other industrial products.
Synthesis Analysis
MDA can be synthesized by the reduction of 3-nitrotoluene or by the hydrogenation of 3-nitrobenzonitrile. The product can be purified by distillation or recrystallization.Molecular Structure Analysis
The molecular weight of N1,3-Dimethylbenzene-1,2-diamine is 136.2 . The IUPAC name is N1,3-dimethyl-1,2-benzenediamine .Chemical Reactions Analysis
MDA is a reactive compound and can undergo nucleophilic substitution and electrophilic addition reactions.Physical And Chemical Properties Analysis
N1,3-Dimethylbenzene-1,2-diamine is a liquid at room temperature . It is soluble in water, ethanol, and acetone, but insoluble in hexane and diethyl ether. MDA is a weak base with a pKa of 7.9.Scientific Research Applications
Organic Synthesis
In the field of organic synthesis, this diamine is a valuable building block. It can be used to construct complex molecules, including pharmaceuticals and agrochemicals .
Catalysis
N1,3-Dimethylbenzene-1,2-diamine: can act as a ligand for catalysts that facilitate various chemical reactions. This application is crucial in speeding up industrial chemical processes .
Drug Delivery Research
Recent studies have explored the use of N1,3-Dimethylbenzene-1,2-diamine in drug delivery systems. For instance, it has been linked with graphene quantum dots (GQDs) to improve drug solubility and membrane transport, particularly in the development of anti-diabetic agents .
Safety and Handling Research
Research into the safe handling and storage of chemical compounds includes N1,3-Dimethylbenzene-1,2-diamine due to its hazardous nature. This involves studying its effects on health and the environment and developing protocols for its safe use .
Analytical Chemistry
This diamine may be used as a standard or reagent in analytical chemistry to identify or quantify other substances through chemical reactions, owing to its distinct chemical properties .
Safety and Hazards
N1,3-Dimethylbenzene-1,2-diamine is associated with several hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye .
properties
IUPAC Name |
1-N,3-dimethylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6-4-3-5-7(10-2)8(6)9/h3-5,10H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJVROLAHPPIJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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